molecular formula C13H13NO3S2 B2881044 2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1421441-56-6

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2881044
CAS RN: 1421441-56-6
M. Wt: 295.37
InChI Key: WKHQPUZJJZZWLP-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heterocycle that contains a sulfur atom . It is considered to be a structural alert with formula C4H4S .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It has the molecular mass of 84.14 g/mol .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Comparative Metabolism in Herbicides

Research into chloroacetamide herbicides, such as acetochlor and metolachlor, involves studying their metabolism in liver microsomes of humans and rats. These studies are crucial for understanding the metabolic pathways and potential toxicological effects of these compounds. The metabolism involves complex pathways leading to DNA-reactive products, with implications for understanding carcinogenic risks associated with herbicide exposure (Coleman et al., 2000).

Radiolabeling for Imaging Studies

In the development of imaging probes for studying biological receptors, compounds like 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide have been radiolabeled for positron emission tomography (PET) studies. These compounds, after being labeled with carbon-11, allow for the non-invasive exploration of receptor systems in the brain, providing insights into neurobiological processes and potential therapeutic targets (Prabhakaran et al., 2006).

Soil Adsorption and Mobility

Understanding the adsorption, mobility, and efficacy of chloroacetamide herbicides in soil is vital for assessing their environmental impact and optimizing agricultural use. Studies on compounds like alachlor and metolachlor offer insights into how soil properties influence the behavior of these herbicides, affecting their performance and environmental fate (Peter & Weber, 1985).

Synthesis of Novel Compounds

The synthesis of novel compounds, including those derived from thiophene, is an area of interest for developing new pharmaceuticals and materials. Research into synthesizing and evaluating the properties of new chemical entities provides a foundation for drug discovery and development, as well as for creating new materials with specific properties (Benneche et al., 2011).

Anticonvulsant Activities

The development of anticonvulsant medications involves studying the structural and functional properties of compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides. Understanding how these compounds interact with biological systems can lead to the development of effective treatments for epilepsy and other seizure disorders (Camerman et al., 2005).

Future Directions

Thiophene-based compounds have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQPUZJJZZWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

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